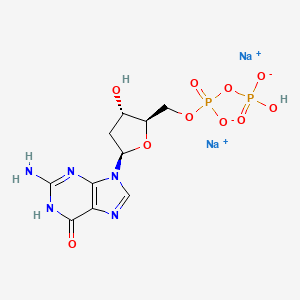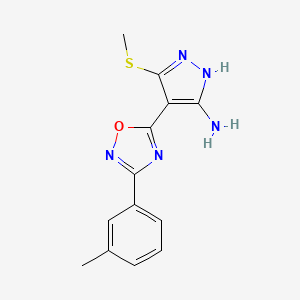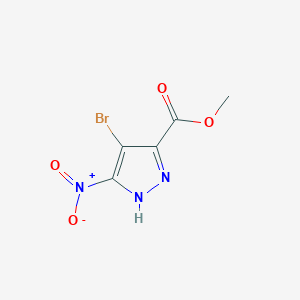![molecular formula C12H11N5O3 B1436760 3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082436-93-8](/img/structure/B1436760.png)
3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Vue d'ensemble
Description
“3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a triazolopyrimidine . Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that a similar method could potentially be used for the synthesis of “3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one”.Molecular Structure Analysis
The molecular structure of “3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” can be inferred from its name. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine ring . The compound also contains a phenyl ring with two methoxy groups at the 3 and 4 positions .Applications De Recherche Scientifique
Antibacterial Applications
The compound 3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the class of triazole derivatives, which have been recognized for their significant antibacterial activity. Specifically, 1,2,3-triazole and 1,2,4-triazole hybrids have been identified as potent inhibitors of bacterial proteins and enzymes, such as DNA gyrase, topoisomerase IV, efflux pumps, and penicillin-binding protein. These hybrids exhibit broad-spectrum antibacterial properties against various clinically significant organisms, including drug-resistant strains. This makes them a promising area for the development of new antibacterial agents. For instance, the 1,2,3-triazole-oxazolidinone hybrid radezolid has been utilized in clinical practice to treat bacterial infections, highlighting the practical application of triazole derivatives in combating bacterial pathogens (Li & Zhang, 2021).
Chemical Synthesis and Biological Activities
The triazole class, encompassing 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, has garnered attention due to its structural versatility and wide range of biological activities. The interest in developing new triazoles with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties is evident. New synthetic methods and biological evaluations are crucial for creating more efficient triazole compounds. The ongoing research and development in this domain underscore the potential of triazole derivatives, including 3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, in addressing emerging health challenges, particularly concerning drug-resistant bacteria and neglected diseases (Ferreira et al., 2013).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, including triazole-linked pyrimidines, play a significant role in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. These derivatives are not only crucial for creating exquisite sensing materials but also have a variety of medicinal applications. The biological significance of pyrimidine derivatives in drug development and disease treatment highlights their importance in healthcare and technology sectors (Jindal & Kaur, 2021).
Mécanisme D'action
Target of Action
The primary target of the compound 3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . By inhibiting CDK2, the compound can interfere with cell cycle progression, making it a potential target for cancer treatment .
Mode of Action
The compound 3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one interacts with CDK2, inhibiting its activity . This inhibition can lead to a significant alteration in cell cycle progression, as well as the induction of apoptosis within certain cell lines .
Biochemical Pathways
The inhibition of CDK2 by 3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one affects the cell cycle progression pathway . This can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating . The compound’s action on CDK2 also triggers apoptosis, a form of programmed cell death .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties can influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME) and impact its bioavailability .
Result of Action
The result of the action of 3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is the inhibition of cell proliferation and the induction of apoptosis . This can lead to a decrease in the growth of certain cell lines, making the compound a potential candidate for cancer treatment .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-19-8-4-3-7(5-9(8)20-2)17-11-10(15-16-17)12(18)14-6-13-11/h3-6H,1-2H3,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAURCNHDCTYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1436681.png)


![4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B1436684.png)
![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)



![3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1436693.png)
![6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436695.png)

